![molecular formula C13H8ClNO6S B4855420 2-formylphenyl 2-chloro-5-nitrobenzenesulfonate](/img/structure/B4855420.png)
2-formylphenyl 2-chloro-5-nitrobenzenesulfonate
Overview
Description
2-formylphenyl 2-chloro-5-nitrobenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile reagent that can be used in the synthesis of a wide range of organic compounds. In
Mechanism of Action
The mechanism of action of 2-formylphenyl 2-chloro-5-nitrobenzenesulfonate is not well understood. However, it is believed that the compound acts as an electrophilic reagent, which can react with a wide range of nucleophiles to form new compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-formylphenyl 2-chloro-5-nitrobenzenesulfonate are not well studied. However, it is known that the compound is relatively stable and does not undergo significant degradation in biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-formylphenyl 2-chloro-5-nitrobenzenesulfonate in lab experiments is its versatility. The compound can be used in the synthesis of a wide range of organic compounds, which makes it a valuable reagent for organic chemists. However, one of the limitations of using this compound is its toxicity. The compound is toxic and can cause skin and eye irritation. Therefore, it should be handled with care in the laboratory.
Future Directions
There are several future directions for the use of 2-formylphenyl 2-chloro-5-nitrobenzenesulfonate in scientific research. One of the areas of future research could be the development of new synthetic routes for the compound. Another area of research could be the study of the mechanism of action of the compound, which could provide insights into its potential applications in various fields. Additionally, the compound could be used in the development of new fluorescent dyes for biological imaging and sensing.
Scientific Research Applications
2-formylphenyl 2-chloro-5-nitrobenzenesulfonate has been extensively used in scientific research as a versatile reagent for the synthesis of various organic compounds. It has been used in the synthesis of biologically active compounds, such as antitumor agents, antibiotics, and anti-inflammatory agents. It has also been used in the synthesis of fluorescent dyes, which have applications in biological imaging and sensing.
properties
IUPAC Name |
(2-formylphenyl) 2-chloro-5-nitrobenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO6S/c14-11-6-5-10(15(17)18)7-13(11)22(19,20)21-12-4-2-1-3-9(12)8-16/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHHCOKYWOBEPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Formylphenyl) 2-chloro-5-nitrobenzenesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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